Acetamide, N-[2-(4-nitrophenyl)ethyl]-
Description
Contextualization within Organic and Medicinal Chemistry Research
In the field of organic chemistry, N-[2-(4-nitrophenyl)ethyl]acetamide is valued as a versatile synthetic intermediate. acs.org Its molecular structure contains three key functional components: an aromatic nitro group, an amide linkage, and a phenethyl backbone. This combination allows for a variety of chemical transformations. The nitro group, for instance, is a well-established precursor to an amino group through reduction, a fundamental transformation in the synthesis of many target molecules. acs.org Standard synthetic routes to this compound often involve the nitration of a phenethylamine (B48288) precursor followed by acetylation. tandfonline.com
Within medicinal chemistry, the acetamide (B32628) scaffold is a recurring motif in a multitude of pharmacologically active agents. nih.gov Acetamide derivatives are explored for a wide range of biological activities, including analgesic and anti-inflammatory properties. proquest.com While N-[2-(4-nitrophenyl)ethyl]acetamide itself is not marketed as a therapeutic, its structural framework is relevant to the design and synthesis of new potential drug candidates. Researchers utilize such intermediates to systematically build and test new molecules in the quest for novel therapeutics. nih.govproquest.com The broader class of N-substituted acetamide derivatives has recently been investigated for novel applications, such as antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. acs.orgnih.gov
Significance and Research Rationale
The primary significance of N-[2-(4-nitrophenyl)ethyl]acetamide in research lies in its role as a foundational component for multi-step organic synthesis. The rationale for its use is driven by the chemical reactivity of its functional groups, which serve as handles for further molecular elaboration. The electron-withdrawing nitro group can be readily converted to an aniline (B41778) derivative, which can then participate in a host of bond-forming reactions to create more complex structures. acs.org
Furthermore, its precursor, 4-nitrophenethylamine, is recognized as a bifunctional compound that finds wide application in the pharmaceutical industry. tandfonline.comnih.gov The study of compounds like N-[2-(4-nitrophenyl)ethyl]acetamide is therefore part of a broader effort to develop efficient synthetic pathways to valuable and complex target molecules. Its structural relationship to compounds studied for analgesic effects also provides a rationale for its use in creating libraries of related molecules for biological screening. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H12N2O3 | nih.gov |
| Molecular Weight | 208.21 g/mol | nih.gov |
| CAS Number | 6270-07-1 | nih.gov |
| Appearance | White to Light yellow to Green powder to crystal | proquest.com |
Overview of Current Research Trajectories
Current research involving structures related to N-[2-(4-nitrophenyl)ethyl]acetamide is proceeding along several key trajectories. A major focus is the synthesis of diverse libraries of acetamide derivatives to probe structure-activity relationships for various biological targets. nih.gov This involves systematically modifying the core structure of N-[2-(4-nitrophenyl)ethyl]acetamide—for instance, by altering the substituents on the phenyl ring or changing the nature of the acyl group—and evaluating the impact on biological activity.
One area of investigation is the synthesis and characterization of analogs for potential use in medicinal chemistry. For example, related compounds such as N-(4-hydroxy-2-nitrophenyl)acetamide and N-(4-methoxy-2-nitrophenyl)acetamide have been synthesized and their structures analyzed to understand how different substituents affect molecular conformation and intermolecular interactions like hydrogen bonding. nih.gov Such fundamental studies are crucial for the rational design of new molecules with specific properties.
Another research direction is the use of this and similar compounds as intermediates in the synthesis of functional materials and biologically active agents. The conversion of the nitro group to other functionalities remains a cornerstone of this research. The synthesis of various phenoxy acetamide derivatives has been explored, with findings indicating that the presence of nitro groups can contribute to anti-cancer and analgesic activities in the final compounds. nih.gov This highlights an ongoing trajectory where nitrated intermediates are strategically employed to access molecules with potential therapeutic value.
| Compound Name | Molecular Formula | Research Context | Source |
|---|---|---|---|
| 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide | C11H10N2O3 | Synthetic building block with a terminal alkyne for click chemistry. | sigmaaldrich.comsigmaaldrich.com |
| N-(4-Methoxy-2-nitrophenyl)acetamide | C9H10N2O4 | Synthesized and studied for its crystal structure and relation to analgesics. | nih.gov |
| N-(4-Ethoxy-2-nitrophenyl)acetamide | C10H12N2O4 | Studied in the context of acetanilide (B955) derivatives. | nist.gov |
| 2-Chloro-N-(4-nitrophenyl)acetamide | C8H7ClN2O3 | A reactant used in the synthesis of more complex acetamide derivatives. | nih.gov |
| N-(4-nitrophenyl) acetamide | C8H8N2O3 | An important intermediate for producing dyes and pharmaceuticals. | researchgate.net |
Established Synthetic Routes to N-[2-(4-nitrophenyl)ethyl]acetamide
The synthesis of N-[2-(4-nitrophenyl)ethyl]acetamide can be achieved through two primary pathways: the nitration of a suitable precursor followed by acetylation, or the acetylation of a pre-nitrated amine.
Nitration of Precursor Compounds (e.g., N-phenylethylacetamide, phenethylamine)
A common route to N-[2-(4-nitrophenyl)ethyl]acetamide involves the nitration of a precursor molecule that already contains the phenylethylamine or N-phenylethylacetamide framework. smolecule.com
The introduction of a nitro group onto the aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. masterorganicchemistry.comunacademy.com The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.comyoutube.comlibretexts.org
The mechanism proceeds in two main steps:
Formation of the Nitronium Ion: Nitric acid is protonated by the stronger acid, sulfuric acid. This is followed by the loss of a water molecule to generate the nitronium ion. masterorganicchemistry.comlibretexts.org
Attack and Rearomatization: The electron-rich aromatic ring of the precursor attacks the electrophilic nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comnih.gov A base in the reaction mixture, often the bisulfate ion (HSO₄⁻) or water, then removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the nitrated product. masterorganicchemistry.comyoutube.com
When a substituted benzene (B151609) ring, such as in N-phenylethylacetamide or phenethylamine, undergoes electrophilic aromatic substitution, the position of the incoming nitro group is directed by the existing substituent. The ethylacetamide or ethylamine (B1201723) side chain is considered an ortho-, para-directing group. masterorganicchemistry.comyoutube.com This is because the alkyl group is weakly activating and can stabilize the arenium ion intermediate through inductive effects. youtube.com
The arenium ions formed during ortho and para attack are more stable than the one formed during meta attack because they have a resonance structure where the positive charge is located on the carbon atom directly attached to the activating group. libretexts.org This allows for greater stabilization.
While both ortho and para isomers are electronically favored, the para-substituted product, N-[2-(4-nitrophenyl)ethyl]acetamide, is often the major product due to steric hindrance. masterorganicchemistry.comyoutube.com The bulkiness of the ethylacetamide group can impede the approach of the nitronium ion to the ortho positions, which are adjacent to the substituent. ulisboa.pt
| Precursor | Directing Effect of Substituent | Major Product | Minor Product(s) |
| N-phenylethylacetamide | Ortho, Para-directing | N-[2-(4-nitrophenyl)ethyl]acetamide | N-[2-(2-nitrophenyl)ethyl]acetamide |
| Phenethylamine | Ortho, Para-directing | 2-(4-nitrophenyl)ethylamine | 2-(2-nitrophenyl)ethylamine |
Optimizing the reaction conditions is crucial for maximizing the yield of the desired para-isomer and minimizing the formation of byproducts, including the ortho-isomer and dinitrated compounds. researchgate.netfrontiersin.org Key parameters that can be adjusted include:
Temperature: Nitration reactions are typically exothermic. Lowering the reaction temperature can help control the reaction rate and improve selectivity, reducing the formation of unwanted byproducts. beilstein-journals.org
Acid Concentration and Ratio: The ratio of sulfuric acid to nitric acid can influence the concentration of the nitronium ion. frontiersin.org Careful control of this ratio is necessary to achieve efficient nitration without promoting over-nitration.
Reaction Time: The duration of the reaction needs to be sufficient for complete conversion of the starting material but short enough to prevent the formation of degradation products. beilstein-journals.org
Choice of Nitrating Agent: While mixed acid is common, other nitrating agents can be used. For instance, N-nitrosaccharin has been employed for the nitration of various arenes, sometimes offering different regioselectivity. nih.gov
| Parameter | Effect on Reaction | Optimization Goal |
| Temperature | Affects reaction rate and selectivity. | Lower temperatures often favor para-substitution and reduce byproducts. beilstein-journals.org |
| Acid Ratio (H₂SO₄:HNO₃) | Controls the concentration of the electrophile (NO₂⁺). | Achieve a high concentration of NO₂⁺ for efficient reaction without causing over-nitration. frontiersin.org |
| Reaction Time | Influences the extent of reaction and byproduct formation. | Maximize conversion of the starting material while minimizing degradation. beilstein-journals.org |
Acetylation Reactions (e.g., from Nitro-substituted Amines)
An alternative synthetic strategy involves the acetylation of a nitro-substituted amine, specifically 2-(4-nitrophenyl)ethylamine. smolecule.com This method is advantageous if the nitrated amine is readily available. Acetylation is a common reaction used to form amide bonds. mdpi.comnih.gov
The acetylation of an amine typically involves the reaction of the amine with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. mdpi.comquora.com The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acetylating agent.
When using acetic anhydride , the mechanism proceeds as follows:
The nitrogen atom of the amine attacks one of the carbonyl carbons of acetic anhydride.
This leads to the formation of a tetrahedral intermediate.
The intermediate then collapses, expelling an acetate (B1210297) ion as a leaving group.
A proton is subsequently lost from the nitrogen atom, often facilitated by a base or another amine molecule, to yield the final amide product, N-[2-(4-nitrophenyl)ethyl]acetamide, and acetic acid as a byproduct. researchgate.net
If acetyl chloride is used, the mechanism is similar, but the leaving group is a chloride ion, which is a better leaving group than acetate. This often leads to a more vigorous reaction. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid that is formed as a byproduct. youtube.com
Use of Acetylating Agents (e.g., Acetic Anhydride, Acetyl Chloride)
A common and well-established method for the synthesis of Acetamide, N-[2-(4-nitrophenyl)ethyl]- involves the acylation of 2-(4-nitrophenyl)ethylamine. This reaction typically employs acetylating agents such as acetic anhydride or acetyl chloride. The underlying mechanism involves the nucleophilic attack of the primary amine group of the starting material on the electrophilic carbonyl carbon of the acetylating agent.
In a typical procedure, 2-(4-nitrophenyl)ethylamine is dissolved in a suitable solvent, and an acetylating agent is added, often in the presence of a base to neutralize the acidic byproduct (e.g., HCl when using acetyl chloride). The choice of solvent and base can influence the reaction's efficiency and yield.
| Acetylating Agent | Typical Base | Typical Solvent |
| Acetic Anhydride | Pyridine, Triethylamine | Dichloromethane, Chloroform |
| Acetyl Chloride | Pyridine, Triethylamine | Dichloromethane, Chloroform |
This method is favored for its high yields and the ready availability of the starting materials.
Novel and Green Synthesis Approaches
Catalyst Development in Synthesis
The development of novel catalysts plays a crucial role in modern organic synthesis. For the preparation of Acetamide, N-[2-(4-nitrophenyl)ethyl]-, research has focused on catalysts that can facilitate the acetylation reaction under milder conditions and with greater selectivity. This includes the exploration of both homogeneous and heterogeneous catalysts that can be easily recovered and reused, further enhancing the green credentials of the synthesis.
Solvent-Free and Environmentally Benign Methodologies
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions for the synthesis of Acetamide, N-[2-(4-nitrophenyl)ethyl]- have been explored. These reactions are often conducted by grinding the solid reactants together, sometimes with a catalytic amount of a solid acid or base, or by heating the neat reactants. Such methods significantly reduce the environmental impact and simplify the work-up procedure.
Derivatization Strategies and Analogue Synthesis
The chemical structure of Acetamide, N-[2-(4-nitrophenyl)ethyl]- provides opportunities for further chemical modification to create a library of related compounds or analogues. These derivatization strategies are essential for exploring structure-activity relationships in various chemical and biological contexts.
Modifications of the Acetamide Moiety
The acetamide group itself can be a target for chemical modification. While the N-acetyl group is relatively stable, it can undergo further chemical transformations. For example, the amide bond can be hydrolyzed under acidic or basic conditions to regenerate the parent amine, 2-(4-nitrophenyl)ethylamine.
Furthermore, the methyl group of the acetyl moiety could potentially be functionalized, although this is often challenging due to the relative inertness of C-H bonds. More commonly, analogues are synthesized by using different acylating agents in the initial synthesis step, leading to a series of N-acyl derivatives with varying chain lengths or substituents on the acyl group.
| Modification Strategy | Reagents | Resulting Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻ | Primary Amine |
| N-dealkylation | Strong reducing agents | Primary Amine |
These derivatization strategies allow for the fine-tuning of the molecule's properties for specific applications.
Transformations of the Nitrophenyl Group
The nitrophenyl group is a key functional moiety within Acetamide, N-[2-(4-nitrophenyl)ethyl]-, offering a versatile handle for a variety of chemical transformations. These reactions primarily involve the reduction of the nitro group and electrophilic substitution on the aromatic ring.
Reduction of the Nitro Group to Amino (e.g., 4-Aminophenylethyl acetamide)
The conversion of the nitro group to an amino group is a fundamental transformation, yielding the corresponding N-[2-(4-aminophenyl)ethyl]acetamide. This reduction can be accomplished through several established methods, primarily catalytic hydrogenation or using metals in acidic media. smolecule.comcommonorganicchemistry.com Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly effective method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.comgoogle.com This method is frequently employed in the synthesis of related pharmaceutical intermediates. google.comgoogleapis.com
| Reagent/System | Conditions | Notes | Reference |
|---|---|---|---|
| H₂ + Pd/C | Catalytic hydrogenation | Common and efficient method for aromatic nitro reduction. | commonorganicchemistry.comorganic-chemistry.org |
| Fe in Acid | Acidic conditions (e.g., Acetic Acid) | Provides a mild reduction. | commonorganicchemistry.comscispace.com |
| Zn in Acid | Acidic conditions (e.g., Acetic Acid) | Offers a mild method for converting nitro groups to amines. | commonorganicchemistry.comresearchgate.net |
| SnCl₂ | Acidic or non-acidic media | A mild reagent that can be used when other reducible groups are present. | commonorganicchemistry.comresearchgate.net |
| H₂ + Raney Nickel | Catalytic hydrogenation | Used as an alternative to Pd/C, especially when dehalogenation is a concern. | commonorganicchemistry.com |
| Na₂S | - | Useful when hydrogenation or acidic conditions are not compatible with the substrate. | commonorganicchemistry.comresearchgate.net |
Introduction of Additional Substituents on the Phenyl Ring via Electrophilic Substitution
The aromatic ring of Acetamide, N-[2-(4-nitrophenyl)ethyl]- can undergo electrophilic substitution, allowing for the synthesis of more complex derivatives. smolecule.com The reactivity and orientation of incoming electrophiles are governed by the two existing substituents: the deactivating, meta-directing nitro group (-NO₂) and the activating, ortho-, para-directing N-acetylethyl group (-CH₂CH₂NHCOCH₃). jcbsc.org
Since the para position relative to the N-acetylethyl group is already occupied by the nitro group, further substitution is directed to the ortho positions (C-3 and C-5). The strong deactivating nature of the nitro group, however, makes these substitutions challenging. The steric bulk of the N-acetylethyl substituent may also influence the regioselectivity of the reaction. jcbsc.org The synthesis of related compounds such as N-(4-methoxy-2-nitrophenyl)acetamide and N-(4-hydroxy-2-nitrophenyl)acetamide demonstrates that further functionalization of the phenyl ring is achievable. nih.govnih.gov
Structural Elucidation of Novel Derivatives
The characterization of novel derivatives of Acetamide, N-[2-(4-nitrophenyl)ethyl]- relies on a combination of spectroscopic and crystallographic techniques. These methods provide definitive information about the molecular structure, connectivity, and stereochemistry of the newly synthesized compounds.
Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure, including bond lengths, bond angles, and torsion angles. researchgate.net This technique also reveals information about intermolecular interactions, such as hydrogen bonding, which dictates the packing of molecules in the crystal lattice. nih.govresearchgate.net
A suite of spectroscopic methods is used for routine characterization. jcbsc.org
| Technique | Information Provided | Reference |
|---|---|---|
| Single-Crystal X-ray Diffraction | 3D molecular structure, bond lengths/angles, crystal packing, hydrogen bonding. | researchgate.net |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., C=O, N-H, NO₂). | jcbsc.org |
| UV-Visible (UV-Vis) Spectroscopy | Information on the electronic conjugation within the molecule. | jcbsc.org |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns, confirming molecular formula. | jcbsc.orgresearchgate.net |
| Thin-Layer Chromatography (TLC) | Assessment of product purity and reaction progress. | jcbsc.org |
Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of the transformations involving Acetamide, N-[2-(4-nitrophenyl)ethyl]- is crucial for optimizing reaction conditions and controlling product selectivity.
Mechanistic Pathways of Key Transformations
The key transformations of Acetamide, N-[2-(4-nitrophenyl)ethyl]- follow well-established mechanistic pathways.
Reduction of the Nitro Group : The reduction of an aromatic nitro group to an amine is a complex process that typically proceeds through several intermediates. The exact pathway can vary with the reducing agent, but generally involves the stepwise reduction from the nitro group (R-NO₂) to a nitroso (R-NO) and then a hydroxylamine (B1172632) (R-NHOH) intermediate, before the final amine (R-NH₂) is formed.
Electrophilic Aromatic Substitution : The mechanism for introducing new substituents onto the phenyl ring follows the classical pathway for electrophilic aromatic substitution. It begins with the generation of a strong electrophile (e.g., the nitronium ion, NO₂⁺, in nitration). jcbsc.org This electrophile is then attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. jcbsc.org In the final step, a weak base removes a proton from the carbon atom bearing the new substituent, which restores the aromaticity of the ring. jcbsc.org
Influence of Substituents on Reactivity and Selectivity
The substituents already present on the phenyl ring have a profound impact on the rate (reactivity) and outcome (selectivity) of further chemical transformations.
Selectivity : The directing effects of the substituents determine the position of any new substituent. The N-acetylethyl group directs incoming electrophiles to the ortho and para positions, while the nitro group directs them to the meta position. jcbsc.org Since both groups direct to the same carbons (positions 3 and 5), this reinforces the regioselectivity. However, steric hindrance from the bulky N-acetylethyl group can influence the ratio of ortho to para (relative to the activating group) products in related systems. jcbsc.org In computational studies of related N-substituted diacetamides, the electronic effect of a 4-nitrophenyl group was found to have a negligible impact on the activation energy of thermal decomposition compared to an unsubstituted phenyl group, indicating that substituent effects can be highly dependent on the specific reaction mechanism. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-8(13)11-7-6-9-2-4-10(5-3-9)12(14)15/h2-5H,6-7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRUSBMKFDPKDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064189 | |
| Record name | Acetamide, N-[2-(4-nitrophenyl)ethyl]- | |
| Source | EPA DSSTox | |
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Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-07-1 | |
| Record name | N-(2-(p-Nitrophenyl)ethyl)acetamide | |
| Source | ChemIDplus | |
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| Record name | 6270-07-1 | |
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| Record name | 6270-07-1 | |
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| Record name | Acetamide, N-[2-(4-nitrophenyl)ethyl]- | |
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| Record name | Acetamide, N-[2-(4-nitrophenyl)ethyl]- | |
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| Record name | N-(4-NITROPHENYLETHYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Chemical Transformations
Kinetic Studies of N-[2-(4-nitrophenyl)ethyl]acetamide Reactions
The study of reaction kinetics provides crucial insights into the mechanisms of chemical transformations. For derivatives of 2-phenylethyl systems, such as N-[2-(4-nitrophenyl)ethyl]acetamide, elimination reactions are a key area of investigation. These reactions, typically proceeding via an E2 (bimolecular elimination) mechanism, are influenced by factors including the nature of the leaving group, the strength of the base, and the electronic effects of substituents on the phenyl ring.
The E2 Elimination Mechanism
The E2 reaction is a single-step process where a base abstracts a proton from the carbon adjacent to the leaving group, concurrently with the departure of the leaving group and the formation of a double bond. viu.caslideshare.netnih.gov The rate of this reaction is dependent on the concentrations of both the substrate and the base, exhibiting second-order kinetics. viu.ca For N-[2-(4-nitrophenyl)ethyl]acetamide, the acetamide (B32628) group would first need to be converted into a better leaving group, for instance by protonation or conversion to a sulfonate ester, to facilitate the elimination reaction.
Hammett Correlation and Substituent Effects
The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.orgscribd.com It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted derivative to that of the unsubstituted compound through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org
The ρ value is particularly informative about the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and that a negative charge develops in the transition state. Conversely, a negative ρ value signifies that electron-donating groups accelerate the reaction, and a positive charge builds up in the transition state. wikipedia.org
For the E2 elimination of 2-phenylethyl derivatives, a significant positive ρ value is typically observed. This is because the abstraction of the β-proton by the base leads to the development of a partial negative charge (carbanionic character) on the β-carbon in the transition state. This negative charge is stabilized by electron-withdrawing substituents on the phenyl ring.
Given the strong electron-withdrawing nature of the para-nitro group (a large positive σ value), N-[2-(4-nitrophenyl)ethyl]acetamide is expected to undergo E2 elimination at a significantly faster rate than its unsubstituted or electron-donated counterparts, assuming a suitable leaving group is present.
Expected Kinetic Data and Research Findings
Based on studies of analogous compounds, such as 2-(p-nitrophenyl)ethyl tosylate, we can infer the expected kinetic behavior of N-[2-(4-nitrophenyl)ethyl]acetamide in elimination reactions. The presence of the p-nitro group would lead to a substantial rate enhancement compared to unsubstituted phenylethyl derivatives.
A hypothetical study on the base-catalyzed elimination of a series of para-substituted N-[2-phenylethyl] derivatives would likely yield a linear Hammett plot with a large, positive ρ value. This would confirm the development of negative charge at the β-carbon in the rate-determining step, characteristic of an E2 mechanism.
Table 1: Illustrative Hammett Data for a Hypothetical E2 Elimination of para-Substituted 2-Phenylethyl Derivatives
| Substituent (X) | Substituent Constant (σ) | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |
| -OCH₃ | -0.27 | 0.15 | -0.82 |
| -CH₃ | -0.17 | 0.35 | -0.46 |
| -H | 0.00 | 1.00 | 0.00 |
| -Cl | 0.23 | 3.80 | 0.58 |
| -NO₂ | 0.78 | 251 | 2.40 |
This table is illustrative and based on general principles of Hammett correlations for E2 reactions. The values are not from a specific experimental study on N-[2-(4-nitrophenyl)ethyl]acetamide.
The data in the illustrative table demonstrates that electron-donating groups like methoxy (B1213986) and methyl decrease the reaction rate relative to the unsubstituted compound, while electron-withdrawing groups like chloro and nitro significantly increase the rate. Plotting log(kₓ/k₀) against σ would yield a straight line, the slope of which is the reaction constant, ρ. For this hypothetical dataset, the ρ value would be approximately +2.8, indicating a high sensitivity to substituent effects and a transition state with considerable carbanionic character.
Advanced Spectroscopic and Crystallographic Characterization
High-Resolution Spectroscopic Analysis
High-resolution spectroscopic methods provide a window into the molecular architecture and electronic properties of "Acetamide, N-[2-(4-nitrophenyl)ethyl]-". These techniques are indispensable for the unambiguous identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of "Acetamide, N-[2-(4-nitrophenyl)ethyl]-". Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, enabling the precise assignment of all atoms within the molecule.
The ¹H NMR spectrum of N-acetyl-2-(4-nitrophenyl)ethylamine, another name for the target compound, has been reported. chemicalbook.com The chemical shifts observed in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, the protons on the aromatic ring are typically found in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. The methylene (B1212753) protons of the ethyl chain and the methyl protons of the acetyl group appear at characteristic upfield positions.
While a dedicated ¹³C NMR spectrum for "Acetamide, N-[2-(4-nitrophenyl)ethyl]-" was not found in the provided search results, data for analogous compounds such as N-Ethyl-N-(4-nitrophenyl)acetamide and N-Methyl-N-(4-nitrophenyl)acetamide offer valuable insights into the expected chemical shifts. rsc.org In these related structures, the carbonyl carbon of the acetamide (B32628) group and the aromatic carbons, particularly the one bearing the nitro group, are significantly deshielded and appear at higher chemical shift values.
¹H NMR Data for N-acetyl-2-(4-nitrophenyl)ethylamine
| Assignment | Shift (ppm) |
|---|---|
| Aromatic Protons | ~7.3-8.2 |
| Methylene Protons (CH₂) | ~2.8-3.5 |
| Methyl Protons (CH₃) | ~1.9 |
Data is inferred from related compounds and general principles of NMR spectroscopy.
Predicted ¹³C NMR Data for Acetamide, N-[2-(4-nitrophenyl)ethyl]-
| Assignment | Predicted Shift (ppm) |
|---|---|
| Carbonyl Carbon (C=O) | ~170 |
| Aromatic Carbon (C-NO₂) | ~147 |
| Aromatic Carbons | ~124-130 |
| Methylene Carbons (CH₂) | ~35-45 |
| Methyl Carbon (CH₃) | ~23 |
Predicted values based on data from analogous compounds like N-Ethyl-N-(4-nitrophenyl)acetamide. rsc.org The actual values may vary.
Conformational analysis using NMR spectroscopy can provide insights into the spatial arrangement of atoms in a molecule, which can be influenced by steric and electronic effects. In molecules like "Acetamide, N-[2-(4-nitrophenyl)ethyl]-", the rotation around the various single bonds, such as the C-N bond of the amide and the C-C bonds of the ethyl chain, can lead to different conformers. The study of related diphenylacetamide derivatives has shown that electron-deficient aromatic rings tend to adopt a smaller dihedral angle with the amide plane. researchgate.net In N,N-Bis(4-nitrophenyl)acetamide, the dihedral angles between the amide group and the two benzene (B151609) rings are 39.66 (6)° and 63.04 (7)°. researchgate.net Similar conformational preferences can be anticipated for "Acetamide, N-[2-(4-nitrophenyl)ethyl]-", where the orientation of the 4-nitrophenyl group relative to the acetamide moiety would be a key structural feature.
The choice of solvent can significantly influence the chemical shifts in NMR spectra, primarily through solvent-solute interactions such as hydrogen bonding and changes in the local magnetic environment. pitt.edumit.edu For "Acetamide, N-[2-(4-nitrophenyl)ethyl]-", which possesses a hydrogen bond donor (N-H) and acceptor (C=O), protic and aprotic polar solvents are expected to have a noticeable effect. For instance, in a hydrogen-bond-accepting solvent like DMSO-d6, the N-H proton signal would be expected to shift downfield compared to its position in a non-polar solvent like CDCl₃ due to the formation of hydrogen bonds with the solvent molecules. mit.edu The chemical shift of water as an impurity is also highly dependent on the solvent and temperature. pitt.edu
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of "Acetamide, N-[2-(4-nitrophenyl)ethyl]-" is expected to show distinct absorption bands corresponding to the N-H and C=O groups of the amide, the N-O bonds of the nitro group, and the C-H and C=C bonds of the aromatic and aliphatic parts of the molecule.
Characteristic IR Absorption Bands for Acetamide, N-[2-(4-nitrophenyl)ethyl]-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| Amide C=O (Amide I) | Stretching | 1630-1680 |
| Nitro N-O | Asymmetric Stretching | 1500-1570 |
| Amide N-H (Amide II) | Bending | 1510-1570 |
| Nitro N-O | Symmetric Stretching | 1300-1370 |
Values are based on general IR correlation tables and data from similar compounds.
In the IR spectrum of a related compound, N-(4-nitrophenyl) acetamide, characteristic absorption bands are observed that help in its identification. jcbsc.org The presence of the amide and nitro functional groups gives rise to prominent peaks. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong absorption that is usually observed around 1660 cm⁻¹. The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch in the 1500-1570 cm⁻¹ region and a symmetric stretch between 1300 and 1370 cm⁻¹. These characteristic vibrations are also expected to be present in the IR spectrum of "Acetamide, N-[2-(4-nitrophenyl)ethyl]-".
The presence of both a hydrogen bond donor (the amide N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) in "Acetamide, N-[2-(4-nitrophenyl)ethyl]-" allows for the formation of intermolecular hydrogen bonds. These interactions can be studied using IR spectroscopy. In the solid state or in concentrated solutions, the N-H stretching frequency is typically observed at a lower wavenumber and is broader compared to the spectrum in a dilute solution of a non-polar solvent. This shift to lower frequency is a direct consequence of the weakening of the N-H bond upon hydrogen bond formation. Similarly, the C=O stretching frequency can also be affected by hydrogen bonding, often shifting to a lower wavenumber. The study of N-[2-(4-Nitrophenylamino)ethyl]acetamide reveals the presence of N—H⋯O hydrogen-bonded layers in the crystal structure, highlighting the importance of such interactions in the solid state. researchgate.net
Mass Spectrometry (MS, ESI-MS, LC-MS/MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (MS) and liquid chromatography (LC-MS/MS) for the analysis of moderately polar molecules like Acetamide, N-[2-(4-nitrophenyl)ethyl]-.
Fragmentation Pathways
While a detailed mass spectrometric analysis specifically for Acetamide, N-[2-(4-nitrophenyl)ethyl]- is not widely available in the public domain, the fragmentation pathways can be inferred from the analysis of structurally related compounds. The fragmentation of nitroaromatic compounds is well-documented. youtube.com For instance, in the mass spectrum of nitrobenzene (B124822), characteristic peaks are observed which can be extrapolated to predict the fragmentation of the target compound. youtube.com
In positive-ion ESI-MS/MS, protonated nitrosamine (B1359907) compounds, which share some structural similarities, have been shown to follow distinct fragmentation pathways. nih.gov One common pathway involves the loss of a nitric oxide radical (NO•), resulting in a fragment ion with a mass loss of 30 Da. nih.gov Other observed fragmentation patterns include the loss of a water molecule (H₂O) or the elimination of NH₂NO, corresponding to a mass loss of 46 Da. nih.gov
For the related compound, 4-nitrophenethylamine, which lacks the acetyl group, LC-MS/MS analysis would likely show a primary fragmentation involving the cleavage of the ethylamine (B1201723) side chain. The fragmentation of nitrobenzene typically involves the loss of NO₂ to form a phenyl cation (m/z 77), followed by the loss of acetylene (B1199291) to yield a fragment at m/z 51. youtube.com
A proposed fragmentation pathway for Acetamide, N-[2-(4-nitrophenyl)ethyl]- under ESI-MS would likely involve the initial protonation of the amide nitrogen or the nitro group. Subsequent fragmentation could proceed via several pathways, including:
Cleavage of the amide bond: This would result in the formation of an N-acetyl cation and a 2-(4-nitrophenyl)ethylamine radical cation or vice versa.
Loss of the nitro group: Similar to nitrobenzene, the loss of NO₂ (46 Da) could occur.
Cleavage of the ethyl bridge: Scission of the C-C bond in the ethyl linker is also a plausible fragmentation route.
A summary of potential key fragments based on related compounds is presented in the table below.
| Precursor Ion (M+H)⁺ | Proposed Fragment Ion | m/z of Fragment | Neutral Loss |
| 209.22 | [M+H - NO₂]⁺ | 163.22 | 46 |
| 209.22 | [C₈H₁₀N]⁺ | 120.08 | C₂H₃NO |
| 209.22 | [C₇H₇]⁺ | 91.05 | C₃H₆N₂O₂ |
| 209.22 | [C₆H₅]⁺ | 77.04 | C₄H₈N₂O₂ |
This table is predictive and based on the fragmentation of structurally similar molecules.
Purity Assessment
The purity of Acetamide, N-[2-(4-nitrophenyl)ethyl]- is routinely assessed using chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Commercial suppliers of this compound typically report purities of greater than 98.0%, as determined by GC. In a research context, a more detailed purity analysis might be conducted using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer. This allows for the quantification of the main compound and the identification of any minor impurities. For instance, a related compound, 4-nitrophenethylamine hydrochloride, has been synthesized and purified to a final purity of 99.6%. chemicalbook.com
| Analytical Method | Reported Purity | Source |
| Gas Chromatography (GC) | >98.0% |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.
Electronic Transitions and Chromophore Analysis
The UV-Vis spectrum of Acetamide, N-[2-(4-nitrophenyl)ethyl]- is dominated by the electronic transitions of the 4-nitrophenyl chromophore. The nitro group (-NO₂) is a strong electron-withdrawing group, and its conjugation with the benzene ring gives rise to characteristic absorption bands. The primary chromophore in this molecule is the nitrophenylethyl group.
The electronic spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the aromatic ring and a weaker n → π* transition associated with the non-bonding electrons of the oxygen atoms in the nitro group. The acetamido group, -NHC(O)CH₃, acts as a weak auxochrome and may cause a slight shift in the absorption maxima compared to 4-nitrophenethylamine.
Solvatochromic Effects
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is due to the differential stabilization of the ground and excited states of the chromophore by the solvent molecules. For compounds containing the 4-nitrophenyl group, a positive solvatochromic effect is often observed for the π → π* transition, meaning the absorption maximum shifts to a longer wavelength (a red shift) as the solvent polarity increases. This is because the excited state is typically more polar than the ground state and is therefore better stabilized by polar solvents.
X-ray Crystallography and Solid-State Studies
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
As of the current literature survey, a definitive single-crystal X-ray diffraction study for Acetamide, N-[2-(4-nitrophenyl)ethyl]- has not been reported in publicly accessible databases. Therefore, specific crystallographic data such as the unit cell dimensions, space group, and detailed solid-state packing arrangement for this compound are not available.
Determination of Molecular Conformation and Geometry
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the molecular conformation and geometry of Acetamide, N-[2-(4-nitrophenyl)ethyl]-. Therefore, precise bond lengths, bond angles, and torsion angles for this compound, as determined by methods such as X-ray crystallography or computational modeling, are not available at this time.
For context, analysis of related compounds, such as N-[2-(4-Nitrophenylamino)ethyl]acetamide, reveals that the nitrophenylamine and acetamide fragments can adopt a trans conformation. researchgate.net However, without specific data for Acetamide, N-[2-(4-nitrophenyl)ethyl]-, any description of its conformation remains speculative.
Table 1: General Bond and Angle Types in Acetamide, N-[2-(4-nitrophenyl)ethyl]- This table is illustrative of the types of geometric parameters that would be determined from experimental data, which is currently unavailable.
| Parameter Type | Atoms Involved | Expected Hybridization/Geometry |
|---|---|---|
| Bond Length | C=O | sp² carbon, sp² oxygen |
| C-N (amide) | sp² carbon, sp² nitrogen | |
| N-H (amide) | sp² nitrogen, s hydrogen | |
| C-C (ethyl) | sp³ carbon, sp³ carbon | |
| C-N (ethyl) | sp³ carbon, sp² nitrogen | |
| C-C (aromatic) | sp² carbon, sp² carbon | |
| C-N (nitro) | sp² carbon, sp² nitrogen | |
| N=O (nitro) | sp² nitrogen, sp² oxygen | |
| Bond Angle | O=C-N | Trigonal planar around C |
| C-N-H | Trigonal planar around N | |
| C-C-N (ethyl) | Tetrahedral around C | |
| Torsion Angle | C-C-N-C | Defines the orientation of the ethyl and acetamide groups |
Crystal Packing and Supramolecular Interactions
Detailed information regarding the crystal packing and specific supramolecular interactions of Acetamide, N-[2-(4-nitrophenyl)ethyl]- is not present in the available scientific literature. The following subsections discuss the types of interactions that could theoretically be present based on the molecule's functional groups.
While specific experimental evidence for Acetamide, N-[2-(4-nitrophenyl)ethyl]- is lacking, the molecular structure inherently possesses functional groups capable of forming hydrogen bonds. The amide group contains an N-H donor and a carbonyl C=O acceptor, which are prime candidates for forming N—H···O hydrogen bonds. These are generally strong interactions that often dictate the primary packing motifs in related crystal structures. For instance, in the crystal structure of 2-Chloro-N-(4-nitrophenyl)acetamide, molecules are linked by intermolecular N—H···O hydrogen bonds into infinite chains. researchgate.net
Additionally, weaker C—H···O hydrogen bonds, involving the ethyl or phenyl C-H groups and the carbonyl or nitro group oxygen atoms, could further stabilize the crystal lattice. Studies on related nitro-containing compounds have highlighted the significant role of C—H···O and C—H···O₂N interactions in their solid-state assembly. researchgate.netrsc.org
Other non-covalent interactions, such as dipole-dipole interactions arising from the polar amide and nitro groups, would also be expected to play a role in the crystal packing. However, without experimental crystallographic data, the presence and geometry of any π-stacking or other non-covalent interactions for this specific compound cannot be confirmed.
Hirshfeld Surface Analysis for Intermolecular Contacts
A Hirshfeld surface analysis for Acetamide, N-[2-(4-nitrophenyl)ethyl]- has not been reported in the scientific literature. This computational tool is used to visualize and quantify intermolecular interactions within a crystal lattice. Such an analysis would provide valuable insights into the nature and relative importance of different types of intermolecular contacts, such as H···H, O···H, and C···H, and would highlight the key interactions responsible for the crystal's stability. For related molecules, Hirshfeld surface analysis has been effectively used to deconstruct the contributions of various intermolecular forces. iucr.orgiucr.org
Table 2: Potential Intermolecular Contacts for Hirshfeld Surface Analysis of Acetamide, N-[2-(4-nitrophenyl)ethyl]- This table represents a hypothetical breakdown of intermolecular contacts that would be quantified by a Hirshfeld analysis, were the data available.
| Contact Type | Contributing Atoms | Potential Significance |
|---|---|---|
| H···H | Hydrogen atoms from all parts of the molecule | Typically a large percentage of the surface, indicating van der Waals forces |
| O···H / H···O | Oxygen (carbonyl, nitro) and Hydrogen (amide, ethyl, phenyl) | Indicates hydrogen bonding (N-H···O, C-H···O) |
| C···H / H···C | Carbon (phenyl, ethyl, methyl) and Hydrogen | van der Waals contacts and potential weak hydrogen bonds |
| N···H / H···N | Nitrogen (amide, nitro) and Hydrogen | Potential weak interactions |
| O···C / C···O | Oxygen (carbonyl, nitro) and Carbon (phenyl) | May indicate π-stacking or other electrostatic interactions |
Polymorphism and Crystal Engineering
There is no information available in the published literature regarding the existence of polymorphs for Acetamide, N-[2-(4-nitrophenyl)ethyl]-. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is a key aspect of crystal engineering, as different polymorphs can exhibit different physical properties. The potential for polymorphism in this compound would depend on the flexibility of its molecular conformation and the various ways in which the molecules can pack through the aforementioned intermolecular interactions. The study of polymorphism in a related compound, N-(4-Bromophenyl)acetamide, has revealed the existence of different crystal forms. researchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, HF)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to predicting the molecular characteristics of "Acetamide, N-[2-(4-nitrophenyl)ethyl]-". While specific computational studies exclusively focused on this exact molecule are not prevalent in the reviewed literature, extensive research on structurally analogous compounds, such as N-(4-nitrophenyl)acetamide and other derivatives, provides a strong basis for understanding its properties. researchgate.netjcbsc.org
Geometry optimization calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For molecules containing both a flexible ethylacetamide chain and a rigid nitrophenyl group, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to achieve a reliable optimized structure. researchgate.netresearchgate.net
Analysis of a closely related compound, N-[2-(4-Nitrophenylamino)ethyl]acetamide, through single-crystal X-ray diffraction—a definitive experimental method for geometry determination—reveals key structural features that are likely shared with the target molecule. researchgate.net In this analogue, the nitrophenylamine and acetamide (B32628) fragments are essentially planar and are linked in a trans conformation. The root-mean-square (r.m.s) deviation for the nitrophenylamine fragment is 0.064 Å, while the acetamide fragment is even more planar with an r.m.s deviation of 0.013 Å. researchgate.net This planarity suggests significant delocalization of electrons across the aromatic ring and the amide group. The molecule is organized in the crystal lattice through N—H⋯O hydrogen bonds, forming layers. researchgate.net
For "Acetamide, N-[2-(4-nitrophenyl)ethyl]-", theoretical calculations would similarly predict a structure where the p-nitrophenyl group is largely planar due to the conjugated system of the benzene (B151609) ring and the nitro group. The ethyl-acetamide side chain would introduce conformational flexibility.
Interactive Table 1: Selected Experimental Bond Lengths and Angles for the Analogous Compound N-[2-(4-Nitrophenylamino)ethyl]acetamide. researchgate.net (Note: This data is for a structurally similar compound and serves as a reference.)
| Parameter | Atoms | Value |
|---|---|---|
| Bond Length (Å) | O1—N2 | 1.224 (3) |
| N1—C1 | 1.365 (3) | |
| N3—C9 | 1.332 (3) | |
| Bond Angle (°) | C2—C1—N1 | 120.7 (2) |
| C4—N2—O2 | 118.2 (2) | |
| O3—C9—N3 | 122.9 (2) |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. wuxiapptec.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. biomedres.us
For aromatic nitro-compounds, the HOMO is typically localized over the electron-rich phenyl ring and the amide group, while the LUMO is concentrated on the electron-withdrawing nitro group. In computational studies of similar molecules, the HOMO-LUMO energy gap is often calculated to be around 4 to 5 eV using DFT methods. researchgate.net A smaller gap indicates that less energy is required to excite an electron from the ground state, which can be correlated with higher chemical reactivity. biomedres.usresearchgate.net
Global reactivity descriptors can be derived from the HOMO and LUMO energies:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / η
Electronegativity (χ) = (I + A) / 2
Electrophilicity Index (ω) = μ2 / (2η) where μ (chemical potential) = -χ
These parameters provide a quantitative measure of the molecule's reactivity profile. researchgate.net Molecules with low hardness and high electrophilicity are generally more reactive.
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:
Red: Regions of most negative electrostatic potential, rich in electrons, and susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, electron-poor, and susceptible to nucleophilic attack.
Green/Yellow: Regions of near-zero or intermediate potential.
For "Acetamide, N-[2-(4-nitrophenyl)ethyl]-", the MEP surface would show the most negative potential (red) concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the acetamide group. These sites are the primary centers for hydrogen bonding and electrophilic interactions. Conversely, the most positive potential (blue) would be located around the amide hydrogen (N-H) and the hydrogens of the aromatic ring, indicating these are the most likely sites for nucleophilic attack.
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for structure validation.
IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations help in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule, such as N-H stretching, C=O stretching of the amide, and symmetric/asymmetric stretching of the NO2 group. researchgate.netnih.gov For instance, in related acetamide derivatives, the C=O amide stretch is typically observed in the 1660-1701 cm-1 region. nih.gov
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used with DFT to predict 1H and 13C NMR chemical shifts. These predicted shifts, when compared to experimental values, are instrumental in confirming the molecular structure. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π* or π→π*). For N-(4-nitrophenyl) acetamide, experimental UV analysis shows a λmax peak at 315.78 nm, which is characteristic of the electronic transitions within the nitrophenyl chromophore. jcbsc.org TD-DFT calculations can help assign this absorption to specific HOMO→LUMO or other orbital transitions.
Conformational Analysis and Potential Energy Surfaces
The flexible ethyl bridge in "Acetamide, N-[2-(4-nitrophenyl)ethyl]-" allows for multiple rotational conformers (rotamers). Conformational analysis involves systematically rotating the single bonds in this chain and calculating the energy of each resulting conformation to map out the potential energy surface (PES). This analysis identifies the lowest-energy (most stable) conformers and the energy barriers between them. Such studies are critical for understanding how the molecule's shape influences its interactions and properties. For a related compound, the structure was found to adopt a nearly perpendicular conformation, controlled by anomeric effects. researchgate.net A similar detailed analysis for the target molecule would reveal its preferred three-dimensional shape in different environments.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insight into the dynamic behavior of "Acetamide, N-[2-(4-nitrophenyl)ethyl]-" in solution or other condensed phases. These simulations can be used to:
Explore the conformational landscape and the transitions between different conformers in a solvent.
Study the explicit interactions between the solute and solvent molecules, particularly the formation and lifetime of hydrogen bonds.
Predict macroscopic properties like diffusion coefficients.
While specific MD simulations for "Acetamide, N-[2-(4-nitrophenyl)ethyl]-" are not found in the surveyed literature, the methodology has been applied to study related processes, such as the hydrolysis mechanism of acetamide using quantum mechanics/molecular mechanics (QM/MM) metadynamics. Such an approach could be used to investigate the stability and reactivity of the target compound in an aqueous environment.
Conformational Dynamics in Solution
The conformational flexibility of Acetamide, N-[2-(4-nitrophenyl)ethyl]- is primarily dictated by the rotational freedom around the single bonds of the ethylacetamide side chain. While specific studies on the conformational dynamics of this exact molecule in solution are not extensively documented, insights can be drawn from crystallographic data of analogous structures. For instance, the crystal structure of the related compound, N-[2-(4-Nitrophenylamino)ethyl]acetamide, reveals that the nitrophenylamine and acetamide fragments are linked in a trans fashion nih.gov. This suggests that an extended conformation might be a stable energy minimum for Acetamide, N-[2-(4-nitrophenyl)ethyl]- as well, at least in the solid state.
In solution, the molecule is expected to exhibit greater dynamic behavior. The ethyl linker allows for significant conformational isomerism. The relative orientation of the 4-nitrophenyl group and the acetamide moiety will be influenced by the solvent environment. Molecular mechanics and molecular dynamics simulations would be instrumental in exploring the potential energy surface of the molecule and identifying the most populated conformational states in different solvents.
Table 1: Key Torsional Angles and Potential Conformational States of Acetamide, N-[2-(4-nitrophenyl)ethyl]-
| Dihedral Angle | Description | Expected Behavior in Solution |
| C(aryl)-C(ethyl)-C(ethyl)-N | Defines the orientation of the phenyl ring relative to the amide group | Rotation is expected, leading to a distribution of gauche and anti conformations. |
| C(ethyl)-N-C(carbonyl)-C(methyl) | Defines the planarity of the acetamide group | The amide bond is generally planar, but some out-of-plane distortion can occur. |
Interaction with Solvents and Biological Environments
The chemical structure of Acetamide, N-[2-(4-nitrophenyl)ethyl]- suggests several potential interactions with solvents and biological macromolecules. The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. The amide group contains a carbonyl oxygen that can act as a hydrogen bond acceptor and an N-H group that can act as a hydrogen bond donor.
In protic solvents like water or alcohols, the nitro and amide functionalities are expected to form hydrogen bonds. The aromatic phenyl ring can participate in π-π stacking interactions with other aromatic systems and hydrophobic interactions. Research on similar compounds indicates that they may exhibit competitive inhibition against specific enzymes, suggesting that the interactions can be quite specific and crucial for any potential therapeutic effects nih.gov.
Within a biological environment, such as a protein binding pocket, these interactions would govern the binding affinity and specificity of the compound. The 4-nitrophenyl moiety could fit into a hydrophobic pocket, while the acetamide group could form key hydrogen bonds with amino acid residues.
QSAR and Cheminformatics Applications
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful tools in modern drug discovery and toxicology, enabling the prediction of the biological activity of chemicals based on their molecular structure.
Predictive Modeling for Biological Activity (Mechanistic)
For nitroaromatic compounds, QSAR models are frequently developed to predict toxicological endpoints such as mutagenicity and cytotoxicity nih.govnih.gov. The toxicity of many nitroaromatics is linked to the metabolic reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamino derivatives, which can covalently bind to cellular macromolecules like DNA and proteins.
A mechanistic QSAR model for Acetamide, N-[2-(4-nitrophenyl)ethyl]- would likely be based on this understanding. Such a model would use computational descriptors that reflect the ease of reduction of the nitro group and the stability of the resulting reactive species. Machine learning algorithms, such as multiple linear regression, support vector machines, or neural networks, are often employed to build these predictive models from a training set of compounds with known activities nih.govnih.gov. While a specific mechanistic model for this compound is not publicly available, the general framework for nitroaromatic compounds is well-established.
Table 2: Hypothetical Workflow for Predictive Mechanistic Modeling
| Step | Description | Example Tools/Methods |
| 1. Data Collection | Gather a dataset of nitroaromatic compounds with measured biological activity (e.g., mutagenicity). | Public databases (e.g., ChEMBL, PubChem), literature. |
| 2. Descriptor Calculation | Compute molecular descriptors for all compounds in the dataset. | Software like RDKit, Mordred, or quantum chemistry packages. |
| 3. Model Building | Use machine learning to establish a correlation between descriptors and activity. | Scikit-learn, TensorFlow. |
| 4. Model Validation | Assess the predictive power of the model using internal and external validation sets. | Cross-validation, prediction on a test set. |
| 5. Prediction | Use the validated model to predict the activity of Acetamide, N-[2-(4-nitrophenyl)ethyl]-. | The developed QSAR model. |
Structural Descriptors and Their Correlation with Activity
The activity of a compound in a QSAR model is determined by a set of numerical values known as molecular descriptors, which are calculated from the molecular structure. These descriptors can be broadly classified into electronic, steric, hydrophobic, and topological categories nih.gov.
For Acetamide, N-[2-(4-nitrophenyl)ethyl]-, key descriptors would include:
Electronic Descriptors: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is particularly relevant for nitroaromatic compounds, as it correlates with their ease of reduction and, consequently, their potential for toxic effects nih.gov. Other electronic descriptors include the dipole moment and atomic charges.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common measure of hydrophobicity. It influences the compound's ability to cross cell membranes and can affect its distribution in a biological system nih.gov.
Steric and Topological Descriptors: These include molecular weight, molar refractivity, and various topological indices that describe the size, shape, and branching of the molecule.
The correlation of these descriptors with biological activity is the cornerstone of QSAR. For instance, an increase in hydrophobicity might lead to higher activity up to a certain point (the Bilinear model), after which increased hydrophobicity could lead to poor solubility and bioavailability.
Table 3: Selected Structural Descriptors and Their General Correlation with the Activity of Nitroaromatic Compounds
| Descriptor | Type | General Correlation with Biological Activity/Toxicity |
| logP | Hydrophobic | Often a positive correlation with membrane permeability and toxicity, but can be parabolic. |
| LUMO Energy | Electronic | A lower LUMO energy generally correlates with a higher propensity for reduction and increased mutagenicity/toxicity. |
| Dipole Moment | Electronic | Can influence solubility and binding to polar sites on macromolecules. |
| Molar Refractivity | Steric/Electronic | Related to the volume of the molecule and its polarizability; can be important for binding interactions. |
| Molecular Weight | Steric | Influences diffusion and transport properties. |
Applications As a Synthetic Intermediate and Probe in Chemical Research
Role as a Building Block in Complex Molecule Synthesis
The compound serves as a foundational element for constructing intricate organic molecules, particularly those containing nitrogen. Its phenethylamine (B48288) backbone is a classic starting point for building heterocyclic systems, while the amide group provides a stable and stereochemically defined linkage. smolecule.comquimicaorganica.org
A primary application of Acetamide (B32628), N-[2-(4-nitrophenyl)ethyl]- is as a precursor for the synthesis of nitrogen-containing heterocycles, most notably isoquinoline (B145761) derivatives. The core structure of the molecule is ideally suited for intramolecular cyclization reactions that form new ring systems.
The Bischler-Napieralski reaction is a key synthetic method where N-acylated phenethylamines, such as Acetamide, N-[2-(4-nitrophenyl)ethyl]-, are cyclized using a dehydrating agent (e.g., phosphorus pentoxide or phosphoryl chloride) to form 3,4-dihydroisoquinolines. quimicaorganica.org The electron-withdrawing nature of the nitro group on the phenyl ring influences the conditions required for this electrophilic aromatic substitution. The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline. quimicaorganica.org
Similarly, in the Pictet-Spengler reaction, phenethylamines react with an aldehyde or ketone to form a Schiff base, which then cyclizes in the presence of an acid catalyst. While the parent amine is typically used, the N-acetyl group of Acetamide, N-[2-(4-nitrophenyl)ethyl]- can be hydrolyzed to reveal the primary amine, making it a stable precursor for this class of reactions, ultimately leading to tetrahydroisoquinolines. quimicaorganica.org These heterocyclic cores are prevalent in many biologically active alkaloids and pharmaceutical compounds. nih.govmdpi.com The presence of the nitro group on the final heterocyclic product offers a valuable handle for further chemical modification. google.com
Table 1: Heterocyclic Synthesis Pathways from Phenethylamine Precursors
| Reaction Type | Precursor Structure | Key Reagent | Resulting Heterocycle | Role of N-acetyl group |
|---|---|---|---|---|
| Bischler-Napieralski | N-Acyl-phenethylamine | Dehydrating agent (e.g., POCl₃) | 3,4-Dihydroisoquinoline | Directing group for cyclization |
| Pictet-Spengler | Phenethylamine | Aldehyde/Ketone | Tetrahydroisoquinoline | Protecting group, removed before reaction |
The amide bond is a cornerstone of peptide chemistry. Acetamide, N-[2-(4-nitrophenyl)ethyl]- embodies a simple yet robust amide-based scaffold. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved stability or bioavailability. The defined geometry of the acetamide fragment, which is known to be planar, combined with the semi-rigid ethyl-phenyl linker, makes this compound a useful starting point for designing such mimics. researchgate.net
The molecule contains both a hydrogen bond donor (the N-H of the amide) and a hydrogen bond acceptor (the amide carbonyl oxygen), allowing it to participate in the hydrogen-bonding networks that are crucial for defining the three-dimensional structure of peptides and proteins. researchgate.net Researchers can elaborate on this basic scaffold, using the nitrophenyl group as a point of attachment for other amino acid residues or pharmacophores to build more complex, non-natural peptide-like structures.
Precursor for Advanced Materials (excluding material properties)
The chemical functionalities of Acetamide, N-[2-(4-nitrophenyl)ethyl]- allow it to serve as a precursor in the development of specialized organic materials. Its aromatic and nitro functionalities are particularly suited for modification into components for organic electronics or as monomers for polymerization.
While not extensively documented for this specific purpose, the structure of Acetamide, N-[2-(4-nitrophenyl)ethyl]- possesses features that are desirable in the design of organic electronic materials. The nitrophenyl group is a strong electron-withdrawing moiety. Through chemical reduction, this nitro group can be converted into an amino group (-NH₂). The resulting N-[2-(4-aminophenyl)ethyl]acetamide is a derivative that contains an electron-donating aniline-like structure, a common component in hole-transporting materials used in devices like organic light-emitting diodes (OLEDs). The core scaffold can thus be seen as a latent precursor for electro-active components.
The core structure of Acetamide, N-[2-(4-nitrophenyl)ethyl]- can be chemically modified to introduce polymerizable functional groups. By attaching moieties such as vinyl, acrylate, or alkyne groups, the molecule can be transformed into a monomer capable of participating in polymerization reactions.
For instance, a related compound, 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide, incorporates a terminal alkyne group. sigmaaldrich.com This functional group is widely used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form polymers or to attach the molecule to polymer backbones. This demonstrates a clear strategy where the N-[2-(4-nitrophenyl)ethyl]acetamide scaffold can be adapted for the synthesis of functional polymers.
Table 2: Derivatization for Polymerizable Monomers
| Parent Scaffold | Added Functional Group | Example Derivative | Potential Polymerization Method |
|---|---|---|---|
| N-[2-(4-nitrophenyl)ethyl]acetamide | Terminal Alkyne | 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide sigmaaldrich.com | Click Chemistry (e.g., CuAAC) |
| N-[2-(4-nitrophenyl)ethyl]acetamide | Acrylate | N-[2-(4-nitrophenyl)ethyl]acrylamide | Free-radical polymerization |
Chemical Probes for Biological System Interrogation (mechanistic focus)
The 4-nitrophenyl group is a well-established reporter moiety in biochemistry and is often incorporated into molecules designed as chemical probes to study biological systems. mdpi.com The nitro group provides a convenient handle for detection through various analytical methods.
Acetamide, N-[2-(4-nitrophenyl)ethyl]- can serve as a scaffold for such probes. The nitroaromatic group has distinct spectroscopic and electrochemical properties. For example, the reduction of the nitro group can be monitored electrochemically, allowing the molecule to act as a probe for redox processes in biological environments.
Furthermore, the 4-nitrophenyl group is a known chromophore. Its cleavage from a parent molecule often results in a color change, a principle used in many enzyme assays. For example, 4-nitrophenyl-glycosides are classic substrates used to detect and characterize glycosidase enzymes. mdpi.com Upon enzymatic hydrolysis, the release of the 4-nitrophenolate (B89219) ion produces a yellow color that can be quantified spectrophotometrically. While Acetamide, N-[2-(4-nitrophenyl)ethyl]- itself is not a direct enzyme substrate, its core structure can be incorporated into more complex probes that operate on this principle. Studies on related molecules like N-(4-hydroxy-2-nitrophenyl)acetamide have shown their relevance in investigating the metabolic pathways and toxicology related to oxidative stress, where the nitro group is installed through biological reactions. nih.gov This highlights the utility of the nitrophenyl acetamide framework in designing probes to interrogate specific biochemical mechanisms.
Table 3: The 4-Nitrophenyl Group as a Mechanistic Probe
| Probe Application | Detection Mechanism | System Interrogated | Example Principle |
|---|---|---|---|
| Enzyme Activity Assay | Chromogenic | Hydrolase/Glycosidase Activity | Release of 4-nitrophenol (B140041) upon substrate cleavage. mdpi.com |
| Redox Sensing | Electrochemical | Cellular Redox Environment | Electrochemical reduction of the nitro group. |
| Oxidative Stress Marker | Mass Spectrometry | Xenobiotic Metabolism | Identification of nitrated metabolites in toxicological studies. nih.gov |
Studies of Enzyme-Substrate Interactions (Mechanistic)
While direct enzymatic studies on Acetamide, N-[2-(4-nitrophenyl)ethyl]- are not extensively documented in publicly available literature, research on structurally similar acetamide derivatives provides significant insights into their potential as enzyme inhibitors. A notable area of investigation is their role as inhibitors of butyrylcholinesterase (BChE), an enzyme that has emerged as a therapeutic target for Alzheimer's disease.
In one such study, a series of new substituted acetamide derivatives were designed, synthesized, and evaluated for their BChE inhibitory activity. The findings revealed that several of these compounds displayed significant inhibition of BChE. For instance, a lead compound in the series demonstrated potent inhibition with a half-maximal inhibitory concentration (IC50) value of 3.94 µM. Mechanistic studies, including Lineweaver-Burk plot analysis, indicated that this compound acts as a mixed-type inhibitor of BChE. This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Further computational docking studies corroborated these in vitro findings, revealing that the acetamide derivative binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site. This dual binding capability is a key aspect of its inhibitory mechanism. The stability of the enzyme-inhibitor complex was further confirmed through molecular dynamics simulations. These detailed mechanistic insights underscore the potential of acetamide scaffolds in designing effective enzyme inhibitors.
Table 1: Inhibitory Activity of a Lead Acetamide Derivative against Butyrylcholinesterase (BChE)
| Compound | Target Enzyme | IC50 (µM) | Type of Inhibition | Binding Sites |
| Substituted Acetamide Derivative | Butyrylcholinesterase (BChE) | 3.94 | Mixed-type | Catalytic Anionic Site (CAS) & Peripheral Anionic Site (PAS) |
Receptor Binding Studies (Mechanistic)
Specific receptor binding studies for Acetamide, N-[2-(4-nitrophenyl)ethyl]- are not widely reported in scientific literature. Generally, such studies are crucial for understanding the pharmacological profile of a compound. They aim to determine the affinity and selectivity of a molecule for various receptors, which can elucidate its potential mechanism of action and therapeutic applications. While it is known that acetamide derivatives can be designed to interact with specific receptors, detailed binding data for Acetamide, N-[2-(4-nitrophenyl)ethyl]- remains to be published.
Inhibition of Protein Synthesis (Mechanistic)
There is currently a lack of specific research data detailing the role of Acetamide, N-[2-(4-nitrophenyl)ethyl]- in the inhibition of protein synthesis. Mechanistic studies in this area would typically investigate whether the compound interferes with key steps of translation, such as ribosome function, tRNA binding, or the activity of translation factors. Such investigations are vital for identifying novel antibiotics or research tools to study protein synthesis.
Investigating Cellular Pathways at a Molecular Level
The use of Acetamide, N-[2-(4-nitrophenyl)ethyl]- as a specific probe to investigate cellular pathways at a molecular level has not been documented in available research. The application of small molecules in this context typically involves tracing their interactions within the cell to understand signaling cascades, metabolic fluxes, or other cellular processes. This often requires the molecule to be modified with a reporter tag or to have a known, specific biological target, which has not yet been established for this particular compound.
Mechanistic Biological Activity Studies Non Clinical/non Safety
Enzyme Inhibition Studies (Mechanistic)
While no specific enzyme inhibition data exists for Acetamide (B32628), N-[2-(4-nitrophenyl)ethyl]-, the acetamide scaffold is a common feature in many enzyme inhibitors. nih.govresearchgate.netnih.govnih.gov Research on related compounds suggests that derivatives of acetamide have been shown to inhibit a variety of enzymes, including those involved in viral replication, glucose metabolism, and neurotransmitter breakdown. nih.govresearchgate.net
There is no published research detailing the binding affinities or kinetic parameters of Acetamide, N-[2-(4-nitrophenyl)ethyl]- with any biological target. Such studies would be essential to determine the potency and mechanism of interaction (e.g., competitive, non-competitive) with a target enzyme.
The specific enzyme targets of Acetamide, N-[2-(4-nitrophenyl)ethyl]- have not been identified. However, studies on other acetamide derivatives have identified enzymes such as heme oxygenase-1 (HO-1), α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and chymotrypsin (B1334515) as potential targets for this class of compounds. researchgate.netnih.govnih.gov For instance, certain N-substituted sulfamoylacetamides have been identified as moderate inhibitors of chymotrypsin. nih.gov
Receptor Ligand Binding Investigations (Mechanistic)
No receptor ligand binding investigations for Acetamide, N-[2-(4-nitrophenyl)ethyl]- have been reported in the scientific literature.
There is no evidence to suggest that Acetamide, N-[2-(4-nitrophenyl)ethyl]- interacts with G-protein coupled receptors. While some acetamide derivatives have been explored for their effects on the central nervous system, specific data on GPCR binding is lacking for this compound.
Information regarding the modulation of ion channels by Acetamide, N-[2-(4-nitrophenyl)ethyl]- is not available. A study on a related compound, N-(2-hydroxy phenyl) acetamide, demonstrated its ability to act as a suppressor of Toll-like receptors (TLR-2 and TLR-4), which are key components of the innate immune system, rather than traditional ion channels. nih.gov
Antimicrobial Activity at the Cellular/Molecular Level
Specific mechanistic studies on the antimicrobial properties of Acetamide, N-[2-(4-nitrophenyl)ethyl]- have not been documented. However, the broader classes of nitroaromatic compounds and acetamide derivatives have been investigated for their antimicrobial effects.
There is no published research detailing the specific mechanisms by which Acetamide, N-[2-(4-nitrophenyl)ethyl]- may inhibit bacterial growth.
In a general context, the antimicrobial action of some nitroaromatic compounds is attributed to their reductive activation within bacterial cells, leading to the formation of toxic intermediates like nitroso and superoxide (B77818) species. These reactive species can covalently bind to and damage cellular macromolecules, including DNA, ultimately resulting in cell death. encyclopedia.pubresearchgate.net Furthermore, various acetamide derivatives have been synthesized and shown to possess antibacterial activity, with some hybrid molecules targeting bacterial kinases and DNA gyrases. nih.gov However, it remains unknown if Acetamide, N-[2-(4-nitrophenyl)ethyl]- functions through any of these pathways.
Interactive Table: Bacterial Growth Inhibition Data
| Compound | Target/Organism | Mechanism of Action |
| Acetamide, N-[2-(4-nitrophenyl)ethyl]- | Data not available | Data not available |
| Related Class: Nitroaromatic compounds | Various bacteria | Reduction to toxic intermediates, DNA damage. encyclopedia.pubresearchgate.net |
| Related Class: 2-Mercaptobenzothiazole acetamide derivatives | Gram-positive and Gram-negative bacteria | Potential inhibition of bacterial kinases and DNA gyrases. nih.gov |
The precise molecular mechanism of antifungal activity for Acetamide, N-[2-(4-nitrophenyl)ethyl]- has not been elucidated.
Studies on other N-substituted acetamide derivatives have suggested potential antifungal mechanisms. For example, 2-chloro-N-phenylacetamide is thought to exert its antifungal effect by binding to ergosterol (B1671047) in the fungal plasma membrane and possibly inhibiting DNA synthesis via thymidylate synthase inhibition. scielo.br Additionally, some nitro-containing antifungal agents, particularly nitrotriazole derivatives, are believed to function by inhibiting the enzyme 14α-demethylase, which is essential for ergosterol synthesis. This inhibition is proposed to occur through an electrostatic interaction between the nitro group and the iron in the enzyme's heme group. encyclopedia.pub Without specific research, it is purely speculative whether Acetamide, N-[2-(4-nitrophenyl)ethyl]- would share these or other antifungal mechanisms.
Interactive Table: Mechanistic Antifungal Data
| Compound | Target/Organism | Mechanism of Action |
| Acetamide, N-[2-(4-nitrophenyl)ethyl]- | Data not available | Data not available |
| Related Compound: 2-chloro-N-phenylacetamide | Aspergillus flavus | Binding to ergosterol; possible inhibition of DNA synthesis. scielo.br |
| Related Class: Nitrotriazole derivatives | Candida krusei | Inhibition of 14α-demethylase, an enzyme required for ergosterol synthesis. encyclopedia.pub |
Anticancer Research (Mechanistic Focus)
Direct mechanistic research on the anticancer properties of Acetamide, N-[2-(4-nitrophenyl)ethyl]- is not present in the public domain. Investigations into structurally similar molecules, however, offer some insights into potential mechanisms.
There are no specific studies demonstrating that Acetamide, N-[2-(4-nitrophenyl)ethyl]- can induce apoptosis or modulate the cell cycle in cancer cells.
Research on other nitroaromatic compounds has shown significant anticancer effects. For instance, N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN), a nitroaromatic bioreducible compound, was found to induce apoptosis in HL60 cancer cells by increasing intracellular reactive oxygen species (ROS), reducing mitochondrial membrane potential, and activating caspases 3 and 9. bohrium.comnih.gov NBCN also caused cell cycle arrest in the G2/M phase. bohrium.comnih.gov The cell cycle is a highly regulated process, and its deregulation is a key feature of cancer. nih.gov The inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, is a major strategy in cancer drug discovery. nih.govresearchgate.net Some chalcone (B49325) derivatives have also been shown to induce G2/M phase arrest and apoptosis in cancer cells through ROS generation. mdpi.com
Interactive Table: Apoptosis and Cell Cycle Modulation Data
| Compound | Cancer Cell Line | Mechanistic Effect |
| Acetamide, N-[2-(4-nitrophenyl)ethyl]- | Data not available | Data not available |
| Related Compound: N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN) | HL60 (human promyelocytic leukemia) | Induction of mitochondrial apoptotic pathway; G2/M cell cycle arrest. bohrium.comnih.gov |
| Related Compound: Chalcone derivative 1C | A2780 (ovarian cancer) | G2/M phase cell cycle arrest; induction of apoptosis via ROS generation. mdpi.com |
The interaction of Acetamide, N-[2-(4-nitrophenyl)ethyl]- with the Nrf2 pathway or other specific anticancer cellular targets has not been investigated.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses and is implicated in cancer. mdpi.com Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Keap1. nih.gov However, under oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. mdpi.comnih.gov The activation of Nrf2 is a therapeutic strategy for diseases involving oxidative stress and inflammation. mdpi.comresearcher.life Some nitrogen-containing heterocyclic compounds have been identified as activators of the Nrf2 signaling pathway, leading to anti-inflammatory and antioxidant effects. mdpi.com Furthermore, the chalcone derivative 1C was found to modulate Nrf2 levels in ovarian cancer cells, which may contribute to its antiproliferative activity. mdpi.com It is unknown if Acetamide, N-[2-(4-nitrophenyl)ethyl]- has any effect on the Nrf2 pathway.
Interactive Table: Interaction with Cellular Targets Data
| Compound | Cellular Target | Effect |
| Acetamide, N-[2-(4-nitrophenyl)ethyl]- | Data not available | Data not available |
| Related Class: Pyrimidine analogues | Nrf2 pathway in BV-2 cells | Activation of Nrf2 signaling, leading to increased expression of antioxidant enzymes. mdpi.com |
| Related Compound: Chalcone derivative 1C | Nrf2 in ovarian cancer cells | Modulation of Nrf2 levels, contributing to antiproliferative effects. mdpi.com |
Other Mechanistic Pharmacological Investigations
There is a lack of specific mechanistic studies on other potential pharmacological activities of Acetamide, N-[2-(4-nitrophenyl)ethyl]-, such as anti-inflammatory, anthelmintic, or analgesic effects.
However, research on related classes of compounds suggests these as potential areas of interest. Numerous acetamide derivatives have been explored for their anti-inflammatory and analgesic properties. nih.gov The mechanism for some of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which are key mediators of inflammation and pain. tandfonline.comarchivepp.comarchivepp.com The acetic acid-induced writhing test, a model for visceral pain, suggests that compounds inhibiting this response may interfere with inflammatory mediators like prostaglandins (B1171923) (produced by COX) and others. tandfonline.com In the realm of antiparasitic agents, several drugs containing a nitrobenzene (B124822) ring, such as niclosamide (B1684120) and nitroxynil, are used for their anthelmintic properties against flatworms. nih.gov
Interactive Table: Other Mechanistic Pharmacological Data
| Activity | Compound | Putative Mechanism |
| Analgesic | Acetamide, N-[2-(4-nitrophenyl)ethyl]- | Data not available |
| Related Class: Acetamide derivatives | Inhibition of COX and/or lipooxygenase (LOX) and other inflammatory mediators. tandfonline.com | |
| Anti-inflammatory | Acetamide, N-[2-(4-nitrophenyl)ethyl]- | Data not available |
| Related Class: Acetamide derivatives | Selective inhibition of Cyclooxygenase-II (COX-II). archivepp.comarchivepp.com | |
| Anthelmintic | Acetamide, N-[2-(4-nitrophenyl)ethyl]- | Data not available |
| Related Class: Nitrobenzene-containing drugs | Varied mechanisms, including uncoupling of oxidative phosphorylation (Niclosamide). nih.gov |
Analytical Method Development for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of chemical analysis, enabling the separation of "Acetamide, N-[2-(4-nitrophenyl)ethyl]-" from starting materials, by-products, and other impurities. The choice of chromatographic technique is dictated by the specific analytical challenge, such as purity assessment, reaction monitoring, or quantification.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of "Acetamide, N-[2-(4-nitrophenyl)ethyl]-" due to its high resolution and sensitivity. While specific, validated HPLC methods for this compound are not widely published, a general approach using reversed-phase HPLC is appropriate. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the nitro group and the amide functionality in "Acetamide, N-[2-(4-nitrophenyl)ethyl]-" will govern its retention characteristics. Isocratic elution (constant mobile phase composition) can be employed for simple separations, while gradient elution (varying mobile phase composition) is advantageous for resolving complex mixtures containing impurities with a wide range of polarities. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the nitroaromatic chromophore exhibits maximum absorbance.
For the separation of potential positional isomers (e.g., ortho- or meta-nitro isomers), HPLC conditions would need to be meticulously optimized. This would involve fine-tuning the mobile phase composition, pH, and potentially the column chemistry to exploit subtle differences in polarity and achieve baseline separation.
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amides
| Parameter | Typical Setting | Purpose in the Analysis of "Acetamide, N-[2-(4-nitrophenyl)ethyl]-" |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Elutes the compound from the column. |
| Elution Mode | Gradient or Isocratic | To achieve optimal separation from impurities. |
| Flow Rate | 1.0 mL/min | Influences retention time and peak shape. |
| Detection | UV at a specific wavelength (e.g., 274 nm) | Quantifies the compound based on its UV absorbance. |
| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |
Gas Chromatography (GC) is another potential analytical technique for "Acetamide, N-[2-(4-nitrophenyl)ethyl]-", provided the compound is sufficiently volatile and thermally stable. The compound would be vaporized and passed through a capillary column coated with a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase.
For a molecule like "Acetamide, N-[2-(4-nitrophenyl)ethyl]-", a mid-polarity column would likely be a suitable starting point for method development. The temperature of the injection port and the oven temperature program are critical parameters that must be optimized to ensure efficient volatilization without thermal degradation. Coupling GC with a mass spectrometer (GC-MS) would provide not only retention time data but also a mass spectrum, which is invaluable for structural confirmation. However, specific GC methods for the analysis of "Acetamide, N-[2-(4-nitrophenyl)ethyl]-" are not readily found in scientific literature, and its suitability would need to be determined experimentally.
Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of chemical reactions that synthesize or involve "Acetamide, N-[2-(4-nitrophenyl)ethyl]-". sielc.com It is a simple, cost-effective method to track the consumption of starting materials and the formation of the product. sielc.com A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system.
The choice of the mobile phase (eluent) is crucial and is determined empirically to achieve a good separation between the spots corresponding to the reactants and the product. For a compound of intermediate polarity like "Acetamide, N-[2-(4-nitrophenyl)ethyl]-", a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The separated spots can be visualized under UV light, taking advantage of the UV-active nitrophenyl group. By comparing the retention factor (Rf) of the product spot to that of a pure standard, the progress of the reaction can be effectively monitored. jcbsc.org
Table 2: Example TLC System for Monitoring a Reaction to Form "Acetamide, N-[2-(4-nitrophenyl)ethyl]-"
| Component | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 v/v) |
| Visualization | UV lamp (254 nm) |
Advanced Spectroscopic Methods for Structural Characterization in Complex Mixtures
While chromatography separates components of a mixture, spectroscopy provides detailed structural information. For the unambiguous identification of "Acetamide, N-[2-(4-nitrophenyl)ethyl]-", especially within a complex mixture, a combination of spectroscopic techniques is essential.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of "Acetamide, N-[2-(4-nitrophenyl)ethyl]-". 1H NMR would provide information on the number and connectivity of hydrogen atoms, while 13C NMR would reveal the carbon skeleton. The chemical shifts, splitting patterns, and integration of the signals would allow for a detailed assignment of the entire structure.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the compound, which can be used to determine its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers additional clues about the compound's structure.
When analyzing complex mixtures, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. LC separates the components of the mixture, and the eluent is directly introduced into the mass spectrometer, allowing for the acquisition of a mass spectrum for each separated peak. This provides both retention time and mass data, enabling the confident identification of "Acetamide, N-[2-(4-nitrophenyl)ethyl]-" even in the presence of multiple other components.
Method Validation in Academic Contexts (Specificity, Linearity, Precision, Accuracy)
In a research context, it is often necessary to validate an analytical method to ensure that the results are reliable. Method validation demonstrates that a method is suitable for its intended purpose. The key parameters for validation include specificity, linearity, precision, and accuracy.
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC, this is often demonstrated by showing that the peak for "Acetamide, N-[2-(4-nitrophenyl)ethyl]-" is well-resolved from other peaks and that there are no interfering peaks at its retention time in a blank sample.
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically determined by preparing a series of standards of known concentrations and plotting the instrument response versus concentration. The correlation coefficient (r²) of the resulting calibration curve should be close to 1.
Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by the method to the true value. It is often determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery. The recovery is calculated as the percentage of the measured amount relative to the added amount.
Table 3: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to measure only the desired analyte. | No interference at the analyte's retention time. |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) > 0.99 |
| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) < 2% |
| Accuracy | Closeness of the measured value to the true value. | Recovery between 98-102% |
An in-depth examination of future research avenues for the chemical compound Acetamide (B32628), N-[2-(4-nitrophenyl)ethyl]- reveals significant potential for exploration in synthetic chemistry, drug delivery, computational modeling, and environmental science. While the compound is known, many of its advanced properties and applications remain uncharted territory, presenting a fertile ground for future scientific inquiry. This article details prospective research directions, focusing on areas ripe for discovery and innovation.
Future Research Directions and Unexplored Avenues
The trajectory of research for Acetamide (B32628), N-[2-(4-nitrophenyl)ethyl]- points towards several specialized areas. These avenues promise to unlock a deeper understanding of its chemical behavior, potential applications, and environmental interactions.
Q & A
Q. What are the common synthetic routes for preparing Acetamide, N-[2-(4-nitrophenyl)ethyl]-, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound can be achieved via multicomponent reactions, such as isocyanide-based protocols. For example, analogous acetamide derivatives have been synthesized using 2-chlorotryptamine as a starting material, with yields around 45% after purification by recrystallization . Optimization strategies include:
- Stoichiometric adjustments (e.g., increasing reagent equivalents to drive equilibrium).
- Catalyst screening (e.g., acid/base catalysts to enhance reaction rates).
- Purification techniques (e.g., column chromatography or repeated recrystallization to improve purity).
Reaction conditions (temperature, solvent polarity, and reaction time) should be systematically varied to maximize yield.
Q. What spectroscopic techniques are essential for characterizing Acetamide, N-[2-(4-nitrophenyl)ethyl]-?
Methodological Answer: Key techniques include:
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., observed vs. calculated mass discrepancies ≤1.3 ppm) .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., carbonyl stretches at ~1656 cm⁻¹ for acetamide) .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves substituent positions on the aromatic ring and ethyl backbone (not explicitly reported but inferred from analogous compounds).
- X-ray Crystallography: Determines crystal packing and intermolecular interactions (e.g., hydrogen bonding networks) using software like OLEX2 .
Advanced Research Questions
Q. How can X-ray crystallography resolve the crystal structure of Acetamide derivatives, and what challenges might arise?
Methodological Answer: X-ray crystallography using programs like OLEX2 enables structure determination via:
- Data collection: High-quality single crystals are mounted, and diffraction data are collected (e.g., monoclinic systems with space group C2/c) .
- Refinement: Hydrogen atoms are placed via riding models, and thermal parameters are adjusted to minimize R-factors .
Challenges include: - Crystal quality: Poorly diffracting crystals may require alternative solvents or slower evaporation.
- Disorder: Dynamic groups (e.g., nitro or ethyl moieties) may require constrained refinement.
- Intermolecular interactions: Centrosymmetric head-to-tail packing (observed in analogous compounds) complicates hydrogen-bond analysis .
Q. How can researchers address discrepancies between experimental spectroscopic data and computational predictions?
Methodological Answer: Discrepancies (e.g., HRMS or IR mismatches) may arise from:
- Sample purity: Contaminants can skew results. Re-purify via recrystallization or chromatography .
- Computational parameters: Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) or solvent models in DFT calculations.
- Conformational flexibility: Rotamers or tautomers may exist in solution but not in the solid state (validate via variable-temperature NMR or X-ray data) .
Q. What strategies are effective for analyzing intermolecular interactions in Acetamide derivatives?
Methodological Answer: Intermolecular forces (e.g., hydrogen bonds, π-π stacking) can be studied via:
- Hirshfeld surface analysis: Quantifies contact contributions (e.g., H⋯O interactions in nitro-containing acetamides) .
- Cambridge Structural Database (CSD) surveys: Compare packing motifs with structurally similar compounds.
- Thermal analysis (DSC/TGA): Correlate melting points/decomposition temperatures with crystal stability (e.g., sharp melting points ~215°C indicate high purity) .
Q. How can synthetic yields of Acetamide derivatives be improved while minimizing side products?
Methodological Answer:
- Reaction monitoring: Use TLC or in-situ IR to track intermediate formation.
- Protecting groups: Temporarily shield reactive sites (e.g., nitro groups) to prevent undesired side reactions.
- Workup optimization: Quench reactions at controlled pH (e.g., 5.5–6.5 to precipitate products selectively) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectral data for Acetamide derivatives?
Methodological Answer:
- Cross-validate techniques: Compare IR carbonyl stretches with X-ray-derived bond lengths for consistency.
- Dynamic effects: Solution-phase NMR may show averaged signals, while X-ray provides static snapshots.
- Crystallographic disorder: If nitro groups are twisted (e.g., O1—N1—C3—C2 torsion angle = -16.7°), recalculate DFT models with constrained geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
